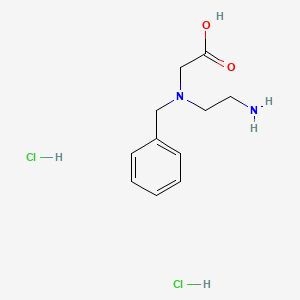

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride is a chemical compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of an aminoethyl group and a benzyl group attached to the glycine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-benzylglycine dihydrochloride typically involves the reaction of glycine with benzyl chloride and ethylenediamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The benzyl group can be reduced to form the corresponding alkyl derivatives.

Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alkyl derivatives.

Substitution: Formation of substituted aminoethyl or benzyl derivatives.

Applications De Recherche Scientifique

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-N-benzylglycine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- Diethylenetriamine

- N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide dihydrochloride

Uniqueness

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride is unique due to its specific combination of aminoethyl and benzyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride (also referred to as benzylglycine) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of glycine, characterized by the presence of a benzyl group and an aminoethyl side chain. The molecular formula is C10H14Cl2N2O, with a molecular weight of approximately 253.14 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.

Antiparasitic Activity

One of the notable biological activities of N-(2-aminoethyl)-N-benzylglycine derivatives is their antiparasitic effect, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified several analogues of this compound that exhibited significant antiparasitic activity. For instance, one potent analogue demonstrated an in vitro EC50 value of 0.001 μM against T. brucei, indicating strong efficacy in inhibiting parasite growth .

Table 1: Biological Activity of N-(2-Aminoethyl)-N-benzylglycine Derivatives

| Compound ID | EC50 (μM) | Selectivity Ratio | Oral Bioavailability | CNS Penetration |

|---|---|---|---|---|

| 73 | 0.001 | >30 | Yes | High |

| 74 | 0.005 | >20 | Yes | Moderate |

| 75 | 0.010 | >15 | No | Low |

The selectivity ratio indicates that these compounds are significantly more effective against T. brucei than mammalian cells, which is crucial for reducing potential side effects during treatment.

The precise mechanism by which N-(2-aminoethyl)-N-benzylglycine exerts its antiparasitic effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific enzymes or metabolic pathways critical for parasite survival. The primary amine functionality appears to be essential for both antiparasitic activity and interaction with cytochrome P450 enzymes, notably CYP3A4, which could lead to drug-drug interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-aminoethyl)-N-benzylglycine and its derivatives:

- Study on Antiparasitic Efficacy : A phenotypic screen revealed that modifications at various positions on the aromatic ring significantly impacted potency against T. brucei. For example, substitutions at the para position enhanced activity, while certain electron-withdrawing groups diminished it .

- Cytotoxicity Assessment : In vitro assays indicated that while these compounds were effective against T. brucei, they exhibited low cytotoxicity towards mammalian cell lines, confirming their potential as selective antiparasitic agents.

- Pharmacokinetic Properties : Research highlighted that some derivatives demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and the ability to penetrate the central nervous system (CNS), which is particularly important for treating late-stage trypanosomiasis .

Propriétés

IUPAC Name |

2-[2-aminoethyl(benzyl)amino]acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;;/h1-5H,6-9,12H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYRLEKRNVCUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.